3-(BENZENESULFONYL)-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE
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Overview
Description
3-(BENZENESULFONYL)-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE involves multiple steps, starting with the preparation of benzenesulfonyl chloride and 6-chloro-1,3-benzothiazole. The reaction typically involves the use of phosphorus pentachloride or phosphorus oxychloride to convert benzenesulfonic acid or its salts into benzenesulfonyl chloride
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction efficiency and reduce reaction times . This method has been shown to be effective in the synthesis of various benzothiazole derivatives, providing high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the benzenesulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the benzothiazole ring.
Scientific Research Applications
3-(BENZENESULFONYL)-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzothiazole-6-sulfonyl chloride
- 2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxo-4-phenylbutanenitrile
- 2-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methyl-1-piperazinecarbodithioate
Uniqueness
3-(BENZENESULFONYL)-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3S2.ClH/c1-3-25(4-2)13-14-26(22-24-19-11-10-17(23)16-20(19)30-22)21(27)12-15-31(28,29)18-8-6-5-7-9-18;/h5-11,16H,3-4,12-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQGXWPDMVJYFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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